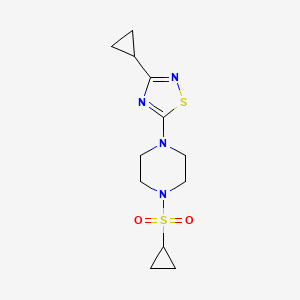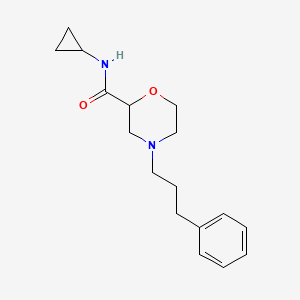![molecular formula C17H16N2O2S2 B12265226 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12265226.png)
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiophene and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halides or amines .
Scientific Research Applications
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-alkyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives: These compounds share a similar core structure and have been studied for their biological activities.
4-hydroxy-2-quinolones: These compounds have similar synthetic routes and applications in medicinal chemistry.
Uniqueness
What sets N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide apart is its unique combination of benzothiophene and benzothiazole moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H16N2O2S2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(11-3-4-13-15(8-11)23-10-19-13)18-9-17(21)6-1-2-14-12(17)5-7-22-14/h3-5,7-8,10,21H,1-2,6,9H2,(H,18,20) |
InChI Key |
FIZWXHPFGUGQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12265153.png)
![5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265156.png)

![N-ethyl-4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12265165.png)
![N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12265167.png)
![N,N-dimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265175.png)
![4-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12265183.png)
![4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265185.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine](/img/structure/B12265195.png)
![5-Chloro-6-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12265197.png)
![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265202.png)
![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B12265207.png)
![4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265210.png)

